![molecular formula C17H18FN5O2S B2744631 6-[[5-butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-91-4](/img/structure/B2744631.png)
6-[[5-butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
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Description
6-[[5-butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C17H18FN5O2S and its molecular weight is 375.42. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Assemblies
Research into pyrimidine derivatives, such as those incorporating the dihydropyrimidine-2,4-(1H,3H)-dione functionality, has demonstrated their utility in forming novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies are characterized by their extensive hydrogen-bonding interactions, leading to the formation of 2D and 3D networks. Such structures have potential applications in the development of new materials with specific physical and chemical properties, including catalysis, separation, and sensor technologies (Fonari et al., 2004).
Synthetic Methodologies
The compound's structural features suggest its relevance in synthetic organic chemistry, especially in the microwave-assisted synthesis of fused heterocycles incorporating various functional groups. This method facilitates the efficient creation of complex molecules, indicating the compound's potential utility in designing new pharmaceuticals and materials with enhanced properties (Shaaban, 2008).
Antifungal Agents
Compounds structurally related to this chemical have been investigated for their synthesis and potential as broad-spectrum antifungal agents. The detailed study of their stereochemistry and the optimization of synthetic routes underline the pharmaceutical applications of these compounds, particularly in the development of new treatments for fungal infections (Butters et al., 2001).
Antiviral Activities
Additionally, derivatives of pyrimidine have shown significant in vitro activity against human cytomegalovirus (HCMV), highlighting the potential of these compounds in antiviral therapy. This research could pave the way for the development of novel antiviral drugs, especially for viruses resistant to current treatments (Revankar et al., 1998).
properties
IUPAC Name |
6-[[5-butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2S/c1-3-10(2)26-17-22-21-14(8-12-9-15(24)20-16(25)19-12)23(17)13-6-4-11(18)5-7-13/h4-7,9-10H,3,8H2,1-2H3,(H2,19,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPNNXAXEIXYRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)F)CC3=CC(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[5-butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
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